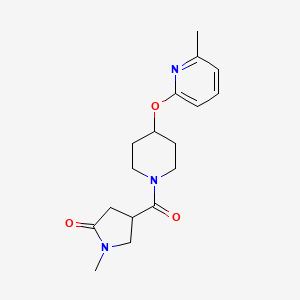
2-methyl-6-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound characterized by a complex structure incorporating pyridine and pyridazine rings. This compound is of interest due to its potential bioactivity, which could be leveraged in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis often begins with pyridazine and pyridine derivatives.
Key Reaction: The coupling of pyridazine and pyridine units is achieved through nucleophilic substitution, facilitated by suitable protecting groups to ensure selective reactivity.
Conditions: Reactions are typically conducted in polar aprotic solvents like DMF or DMSO, with the use of bases such as K₂CO₃ to facilitate deprotonation and activation.
Industrial Production Methods
Scale-Up Considerations: Industrial synthesis would involve optimization of the reaction conditions for high yield and purity, ensuring minimal by-products. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxidized derivatives, which could impact its biological activity.
Reduction: Hydrogenation can reduce specific functional groups, altering the electronic properties and potentially the activity of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the side chains on the pyridine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Use of reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C as the catalyst in the presence of H₂ gas.
Substitution: Use of halogenating agents like NBS (N-Bromosuccinimide) for electrophilic bromination.
Major Products
Oxidized Derivatives: Products may include N-oxides or hydroxylated forms.
Reduced Products: Hydrogenated versions of the starting compound.
Substituted Derivatives: Halogenated, alkylated, or otherwise functionalized analogs.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: As a potential ligand in catalytic systems.
Material Science: In the synthesis of advanced materials with unique electronic properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Cell Signaling: Could affect signaling pathways, impacting cell function.
Medicine
Therapeutics: Explored for potential pharmaceutical applications, including anticancer and antimicrobial agents.
Diagnostics: May be used in the development of diagnostic tools.
Industry
Agrochemicals: Potential use in the formulation of pesticides or herbicides.
Polymers: In the creation of specialized polymers with desired properties.
Mecanismo De Acción
Molecular Targets: The compound likely interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: May involve pathways related to oxidative stress, inflammation, or cell proliferation.
Comparación Con Compuestos Similares
2-methyl-6-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one: stands out due to its unique combination of pyridazine and pyridine rings. Compared to other heterocyclic compounds, it may offer distinct bioactivities and chemical reactivities.
List of Similar Compounds
Pyridazin-3(2H)-one derivatives
Pyridine-2-yl ethers
Piperidine-carbonyl compounds
Hope that gives you an insightful glance into this intriguing compound! What would you like to know more about next?
Propiedades
IUPAC Name |
2-methyl-6-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-4-3-5-15(18-12)24-13-8-10-21(11-9-13)17(23)14-6-7-16(22)20(2)19-14/h3-7,13H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTIQTSBGCMZSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(3-(4-methoxyphenyl)propanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407250.png)

![1-({5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}sulfonyl)azepane](/img/structure/B2407253.png)
![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407256.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2407258.png)
![2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2407261.png)



![1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2407267.png)
![2-(2,4-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2407269.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2407270.png)

